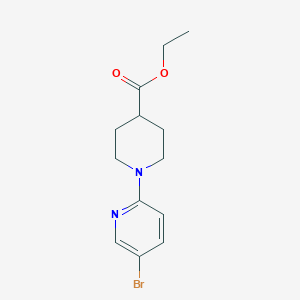

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ethylene and Ethylene Precursors in Plant Biology

Research has highlighted the significance of ethylene and its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), in plant biology. ACC, despite being a simple molecule, plays multifaceted roles beyond just being the precursor of ethylene, such as in plant growth and stress susceptibility (B. V. D. Poel & D. Straeten, 2014). This research underscores the complexity and potential applications of seemingly simple chemical compounds in biological systems.

Synthetic Routes in Drug Development

A review of synthetic routes for Vandetanib, a therapeutic compound, highlights the importance of analyzing and optimizing synthetic pathways for industrial production. The study discusses how different synthetic routes were evaluated to find the most suitable one for Vandetanib's production, emphasizing yield and commercial viability (W. Mi, 2015). This research illustrates the critical role of synthetic chemistry in drug development and the potential relevance to the synthesis and application of "Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate".

Ethylmercury Transport Across Membranes

A study examining whether ethylmercury-containing compounds cross the blood-brain barrier (BBB) provides insights into the transport mechanisms of similar ethyl-containing compounds. The research found that ethylmercury compounds are actively transported across membranes, potentially implicating similar transport mechanisms for other ethyl-containing compounds (J. Kern et al., 2019). Understanding these transport mechanisms is crucial for assessing the bioavailability and potential therapeutic applications of chemical compounds.

Esterification of Natural Polymers

Research on the esterification of hyaluronan, a natural polymer, to create new biocompatible materials highlights the potential of chemical modifications to enhance the properties of natural substances for clinical applications (D. Campoccia et al., 1998). This study suggests that chemical modifications, such as esterification, could be explored for "Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate" to develop new materials or compounds with desired properties.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with cyclooxygenase (cox) enzymes and produce nitric oxide (NO) in macrophages . These targets play crucial roles in inflammation and immune response, respectively.

Mode of Action

Based on the actions of structurally similar compounds, it may inhibit the cox enzymes, blocking the synthesis of pro-inflammatory prostaglandins . Additionally, it might stimulate the production of NO in macrophages, mediating tumoricidal and bactericidal actions .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . It may also influence the nitric oxide pathway in macrophages, leading to tumoricidal and bactericidal effects .

Pharmacokinetics

Result of Action

The result of the compound’s action would likely be a reduction in inflammation due to the inhibition of pro-inflammatory prostaglandins . Additionally, the production of NO in macrophages could lead to tumoricidal and bactericidal effects .

Propriétés

IUPAC Name |

ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESNNHKNHDMKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

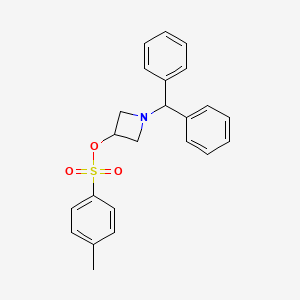

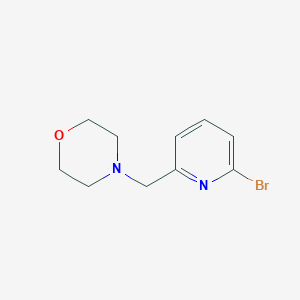

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Difluoromethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one](/img/structure/B3132093.png)

![4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one](/img/structure/B3132095.png)

![4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole](/img/structure/B3132100.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3132112.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B3132133.png)

![1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine](/img/structure/B3132178.png)

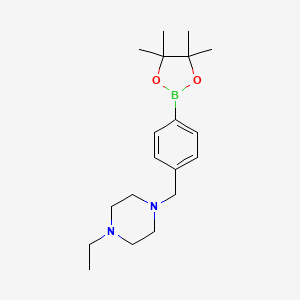

![Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-](/img/structure/B3132184.png)